molecular formula C12H13NO3S B11998849 Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No.: B11998849
M. Wt: 251.30 g/mol
InChI Key: QQHOARCCMHNAFS-UHFFFAOYSA-N
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Description

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate (CAS 294849-47-1) is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.30 g/mol . This ester is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research, derived from the core structure (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid . The compound serves as a key precursor for the synthesis of more complex molecules. Its structure, featuring a benzothiazole ring and an ester functional group, makes it a versatile intermediate for constructing potential protease inhibitors, kinase inhibitors, and other biologically active targets . The isopropyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a reaction that is a common step in prodrug activation and linker chemistry . Researchers utilize this compound and its derivatives in various fields, including the development of new therapeutic agents with potential antimicrobial, antifungal, and anticancer properties, as well as in the production of dyes and pigments . The mechanism of action for related benzothiazole derivatives is often attributed to their ability to interact with specific enzymatic targets. This can include disrupting bacterial cell membranes, inhibiting key enzymes involved in cellular metabolism, or inducing apoptosis in cancer cells . Please note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

propan-2-yl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3

InChI Key

QQHOARCCMHNAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate typically involves the esterification of 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:

    Raw Materials: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid, isopropanol

    Catalyst: Sulfuric acid

    Solvent: Toluene

    Temperature Control: Maintained at 70°C

    Purification: The product is purified by distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.

Major Products Formed

    Hydrolysis: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Chemistry

In the field of chemistry, isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate serves as a building block for synthesizing more complex molecules. Its ability to act as a ligand in coordination chemistry has been noted, allowing for the formation of metal complexes that may exhibit interesting properties .

Biology

The compound has been extensively studied for its biological activities , particularly:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The mechanism of action involves disrupting microbial cell membranes and inhibiting critical metabolic enzymes .
  • Anticancer Properties : In vitro studies have shown that this compound induces apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The cytotoxicity levels are promising, with IC50 values indicating effective inhibition of cancer cell proliferation .

    Table 1: Cytotoxicity of this compound against Cancer Cell Lines
    Cell LineIC50 (µM)
    HCT-116 (Colon)6.90
    MCF-7 (Breast)11.26
    A549 (Lung)22.96

Medicine

This compound is being explored as a potential therapeutic agent in drug development. Its ability to target specific enzymes or receptors makes it a candidate for developing new drugs aimed at treating various diseases .

Industry

In industrial applications, this compound is used in the production of dyes , pigments, and other chemicals. Its unique properties can enhance the performance of these materials in various applications .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in different applications:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
  • Anticancer Activity : Research published in reputable journals reported that the compound induced apoptosis in specific cancer cell lines, providing a basis for further investigation into its use as an anticancer drug .

Mechanism of Action

The mechanism of action of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Protein Interaction: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name CAS Number Ester Group Substituent on Benzothiazole Key Properties/Data
Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate Not explicitly provided Isopropyl 2-oxo Data inferred: Likely lower solubility in water compared to sodium salt; ester group enhances lipophilicity.
Methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate Not provided Methyl 2-oxo Synthesized via alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate; higher volatility than isopropyl analogue .
Sodium (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate 65280-19-5 Sodium salt 4-chloro, 2-oxo Enhanced water solubility due to ionic nature; potential instability in acidic conditions compared to esters .
Isopropyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (Imp. F(EP)) 76508-37-7 Isopropyl 1,1-dioxido (sulfone), 3-oxo Sulfone group increases oxidative stability; used as a pharmaceutical impurity; reduced nucleophilicity compared to non-sulfonated analogues .
Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)...acetate 325476-16-2 Ethyl Complex triazole substituent Extended conjugation may enhance UV absorption; molar mass 500.57 g/mol suggests lower bioavailability than simpler esters .

Physicochemical and Analytical Data

  • Purity and Chromatography :

    • Compounds like 7t and 7u (benzothiazole derivatives with pyrimidine substituents) show HPLC purities of 96–99% and Rf values of 0.35 (1:10 MeOH:CH₂Cl₂), indicating moderate polarity . These values suggest that the target compound may exhibit similar chromatographic behavior due to structural similarities.
    • The sodium salt (CAS 65280-19-5) lacks reported HPLC data but likely has distinct retention times due to ionic character .
  • Spectral Properties :

    • 1H/13C NMR : Benzothiazole derivatives typically show aromatic protons at δ 7.0–8.5 ppm and carbonyl signals (C=O) near δ 165–175 ppm. The isopropyl group would introduce split signals for CH(CH₃)₂ at δ 1.2–1.4 ppm (CH₃) and δ 4.9–5.1 ppm (CH) .
    • IR : Strong absorption bands for C=O (1650–1750 cm⁻¹) and C-O ester (1200–1300 cm⁻¹) are expected across all analogues .

Functional and Application Differences

  • Pharmaceutical Potential: Sulfonated derivatives like Imp. F(EP) are often impurities in active pharmaceutical ingredients (APIs), while sodium salts may serve as intermediates for water-soluble formulations .
  • Agrochemical Relevance : Ethyl and methyl esters with extended substituents (e.g., triazole groups) are explored as herbicides or fungicides, leveraging their lipophilicity for membrane penetration .

Biological Activity

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes an isopropyl group and an acetate moiety. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO3SC_9H_{11}NO_3S, with a molecular weight of 209.22 g/mol. The compound features a bicyclic structure that combines a benzene ring with a thiazole ring, which is often linked to various biological activities.

Biological Activities

Antimicrobial Properties
Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound has shown potential as an enzyme inhibitor, which may contribute to its antimicrobial efficacy.

Antifungal and Anticancer Activities
The presence of the benzothiazole moiety correlates with notable antifungal and anticancer activities. Specific studies have indicated that derivatives of benzothiazole can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .

The mechanism through which this compound exerts its biological effects often involves interaction with specific biological targets. These interactions can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability or growth. Understanding these mechanisms is crucial for developing effective therapeutic agents based on this compound.

Case Studies and Research Findings

A variety of studies have explored the biological activity of benzothiazole derivatives:

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that certain benzothiazole derivatives exhibited potent antibacterial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant clinical pathogens .
  • Anticancer Properties : In vitro assays demonstrated that benzothiazole derivatives could effectively inhibit the growth of various cancer cell lines, showcasing their potential as anticancer agents .
  • Enzyme Inhibition : Research has also focused on the ability of these compounds to inhibit specific enzymes involved in bacterial resistance mechanisms, thereby enhancing their effectiveness as antimicrobial agents .

Comparative Analysis

The following table summarizes the biological activities of selected benzothiazole derivatives compared to this compound:

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, Antifungal, AnticancerVersatile applications in drug development
6-NitrobenzothiazoleHigh reactivityEnhanced antibacterial activity due to nitro group
Benzothiazole Acetic AcidModerate antimicrobial activityLacks isopropyl group; primarily studied for acid properties
2-(7-Ethoxybenzothiazol)ethyl acetateAltered solubilityEthoxy group affects reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, and what reaction conditions are critical for high yields?

  • Methodology : The compound is synthesized via alkylation of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate under reflux conditions. Key steps include:

  • Condensation : Use xylene as a solvent at 160°C for 1.5 hours to form the benzothiazole core .
  • Alkylation : React with methyl chloroacetate in the presence of sodium acetate, ensuring pH control and reflux in acetic acid for 3–5 hours .
  • Purification : Employ column chromatography (e.g., silica gel, dichloromethane/methanol gradient) to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., δ 3.78 ppm for methylene protons adjacent to the benzothiazole ring) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1739 cm1^{-1} for ester groups) and benzothiazole-related vibrations .
  • HPLC : Monitor reaction progress and purity using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–10) for 1–4 weeks.
  • Analysis : Use HPLC to quantify degradation products and DSC/TGA to assess thermal decomposition .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXL, SHELXS) for refinement. Key parameters include:
  • Hydrogen Placement : Apply riding models with Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) .
  • Validation : Check for R-factor convergence (<5%) and electron density maps to confirm bond angles/geometry .

Q. What strategies address contradictions in reaction yields reported across studies?

  • Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., DMAP vs. NaH), solvents (e.g., DMF vs. THF), and temperatures to identify optimal conditions .
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., enolate formation in alkylation) .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) using PDB structures .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with bioactivity data from enzyme inhibition assays .

Q. What advanced spectroscopic methods elucidate reaction intermediates during synthesis?

  • Methodology :

  • LC-MS/MS : Track transient intermediates (e.g., enolate species) with high-resolution mass spectrometry .
  • In-situ IR : Monitor real-time carbonyl shifts during condensation steps using ATR-FTIR .

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